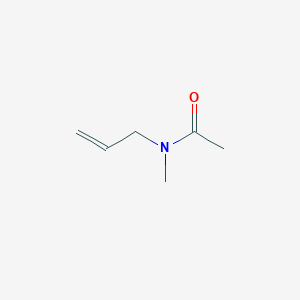

N-methyl-N-(prop-2-en-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-methyl-N-(prop-2-en-1-yl)acetamide: is an organic compound with the molecular formula C6H11NO It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(prop-2-en-1-yl)acetamide can be achieved through several methods. One common approach involves the acylation of propargylamine with acetic anhydride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product in good yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, solvent-free synthesis methods have been explored to reduce environmental impact and improve sustainability .

Analyse Chemischer Reaktionen

Types of Reactions: N-methyl-N-(prop-2-en-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the amide group under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce N-methyl-N-(prop-2-en-1-yl)ethanol .

Wissenschaftliche Forschungsanwendungen

Chemistry: N-methyl-N-(prop-2-en-1-yl)acetamide is used as a building block in organic synthesis. Its reactivity makes it valuable for constructing more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound has been explored for its potential biological activities. It may serve as a precursor for the synthesis of bioactive molecules with antimicrobial, anticancer, or neuroprotective properties .

Industry: The compound’s versatility extends to industrial applications, where it can be used in the production of polymers, resins, and other materials. Its role as an intermediate in chemical manufacturing processes highlights its industrial significance .

Wirkmechanismus

The mechanism by which N-methyl-N-(prop-2-en-1-yl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses .

Vergleich Mit ähnlichen Verbindungen

N-methyl-N-propargylamine: This compound shares structural similarities with N-methyl-N-(prop-2-en-1-yl)acetamide but contains a propargyl group instead of a prop-2-en-1-yl group.

N-allylmethylamine: Another related compound, differing by the presence of an allyl group.

Uniqueness: this compound’s unique structure, featuring both an amide and an allyl group, distinguishes it from other similar compounds.

Biologische Aktivität

N-methyl-N-(prop-2-en-1-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on the biological activity of this compound, including data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C5H9NO

- Molecular Weight : 101.13 g/mol

- SMILES Notation : O=C(C)NCC=C

The compound features an acetamide backbone with a propenyl substituent, which is thought to contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various acetamide derivatives, including this compound. A study conducted on novel acetamide derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were measured, indicating the effectiveness of these compounds compared to standard antibiotics.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 25 | E. coli |

| 30 | S. aureus | |

| 35 | P. aeruginosa |

The results suggest that this compound exhibits promising antibacterial properties, particularly against E. coli and S. aureus, which are significant pathogens in clinical settings .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A study focused on structurally similar compounds indicated that certain derivatives could induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cancer cell proliferation and the disruption of signaling pathways associated with tumor growth.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of this compound on liver carcinoma cell lines (HEPG2). The IC50 values were determined using MTT assays, providing insights into the compound's efficacy.

Table 2: Cytotoxicity of this compound

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | HEPG2 |

| Doxorubicin | 0.5 | HEPG2 |

The findings indicate that while this compound is less potent than doxorubicin, it still demonstrates significant cytotoxicity against liver cancer cells .

The biological activity of this compound can be attributed to its structural features that allow it to interact with biological targets effectively. The propenyl group may facilitate binding to enzymes or receptors involved in bacterial growth and cancer cell proliferation. Molecular docking studies suggest that this compound may inhibit specific targets related to bacterial DNA replication and cancer cell survival pathways .

Eigenschaften

IUPAC Name |

N-methyl-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-4-5-7(3)6(2)8/h4H,1,5H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNSIFBJBPSASG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560013 |

Source

|

| Record name | N-Methyl-N-(prop-2-en-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53376-60-6 |

Source

|

| Record name | N-Methyl-N-(prop-2-en-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.